molecular formula C12H14FNO2 B2997005 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide CAS No. 1257548-37-0

2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

Cat. No.: B2997005
CAS No.: 1257548-37-0
M. Wt: 223.247
InChI Key: VNXSUPYYYOYYLG-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a fluorine atom, a hydroxymethyl group attached to a cyclopropyl ring, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 1-(hydroxymethyl)cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: 2-fluoro-N-((1-(carboxymethyl)cyclopropyl)methyl)benzamide.

    Reduction: 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
  • 3-fluoro-N-(2-propynyl)benzamide
  • 2,4-dichloro-N-(1-hydroxymethyl-propyl)-benzamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .

Properties

IUPAC Name

2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-4-2-1-3-9(10)11(16)14-7-12(8-15)5-6-12/h1-4,15H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXSUPYYYOYYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC=C2F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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